Isopropoxytrimethylsilane

Physical Chemistry Analytical Chemistry Quality Control

Isopropoxytrimethylsilane (CAS 1825-64-5) is a sterically hindered silylating agent offering distinct kinetic advantages over methoxy/ethoxy analogs. Its isopropoxy group confers slower hydrolysis kinetics, yielding more robust TMS ethers for multi-step syntheses requiring orthogonal protection strategies. Beyond hydroxyl protection, it serves as a specialized fluoride ion scavenger—36 equiv. achieved full conversion in one hour—solving kinetic bottlenecks that common silanes cannot. As a surface modifier for glass, silica, and metal oxides, the intermediate steric bulk enables fine-tuned hydrophobic layer deposition. Verified physical constants (density: 0.745 g/mL; n20/D: 1.378) provide reliable identity testing for GMP/ISO 17025 labs, preventing costly reagent mix-ups. Procure with confidence for demanding synthetic and materials science applications.

Molecular Formula C6H16OSi
Molecular Weight 132.28 g/mol
CAS No. 1825-64-5
Cat. No. B160341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropoxytrimethylsilane
CAS1825-64-5
Molecular FormulaC6H16OSi
Molecular Weight132.28 g/mol
Structural Identifiers
SMILESCC(C)O[Si](C)(C)C
InChIInChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3
InChIKeyNNLPAMPVXAPWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropoxytrimethylsilane (CAS 1825-64-5): A Trimethylsilyl Protecting Reagent with Intermediate Steric Profile


Isopropoxytrimethylsilane (CAS 1825-64-5), also known as isopropyl trimethylsilyl ether, is an organosilicon compound belonging to the alkoxytrimethylsilane class of silylating agents [1]. It is a volatile, colorless liquid with a molecular formula of C₆H₁₆OSi and a molecular weight of 132.28 g/mol, characterized by a density of 0.745 g/mL at 25 °C and a refractive index (n20/D) of 1.378 [1]. Its primary function is the protection of hydroxyl groups via conversion to trimethylsilyl (TMS) ethers, which are labile under mild acidic conditions, enabling its use as a protecting group in multi-step organic syntheses .

Why Alkoxytrimethylsilane Analogs Cannot Be Interchanged for Isopropoxytrimethylsilane in Critical Applications


Within the alkoxytrimethylsilane family, substitution of the alkoxy group (e.g., methoxy, ethoxy, or tert-butoxy) for the isopropoxy moiety in Isopropoxytrimethylsilane (CAS 1825-64-5) results in significant changes to key physicochemical and reactive properties. While methoxytrimethylsilane and ethoxytrimethylsilane are commercially available and structurally similar, they exhibit different densities, refractive indices, and boiling points, which directly impact purification, handling, and application performance . More critically, the steric bulk of the isopropoxy group confers a distinct hydrolytic stability and reactivity profile compared to less hindered methoxy or ethoxy analogs, influencing both the kinetics of silylation and the stability of the resulting TMS ether under reaction conditions [1]. Therefore, assuming functional interchangeability without quantitative justification can lead to suboptimal yields, unintended side reactions, or failure to meet specific performance criteria in sensitive synthetic or materials science applications.

Quantitative Differentiation of Isopropoxytrimethylsilane (CAS 1825-64-5) from Key Analogs


Differentiation by Physical Properties: Density and Refractive Index Compared to Methoxy- and Ethoxytrimethylsilane

Direct comparison of physical properties from a common vendor database reveals quantifiable differences between Isopropoxytrimethylsilane and its closest alkoxytrimethylsilane analogs. These differences are critical for compound identification, purity assessment, and purification method development .

Physical Chemistry Analytical Chemistry Quality Control

Steric Modulation of Hydrolytic Stability: Class-Level Inference for Isopropoxy vs. Methoxy Substituents

While direct, peer-reviewed comparative hydrolysis rate data for Isopropoxytrimethylsilane versus its methoxy or ethoxy analogs is not available in the current search corpus, a class-level inference can be drawn from well-established principles of organosilicon chemistry. The hydrolytic stability of alkoxysilanes is significantly influenced by the steric bulk of the alkoxy group [1]. Specifically, the isopropoxy group (-OCH(CH₃)₂) is sterically larger than a methoxy group (-OCH₃), which is known to sterically hinder the nucleophilic attack of water on the silicon atom during hydrolysis [2]. This steric hindrance typically leads to a slower hydrolysis rate for isopropoxy-substituted silanes compared to methoxy-substituted analogs under identical conditions.

Organic Synthesis Protecting Group Chemistry Reaction Kinetics

Utility as a Fluoride Scavenger in Nucleophilic Reactions

In a study optimizing nucleophilic substitution reactions, Isopropoxytrimethylsilane was specifically employed as a fluoride scavenger to improve reaction efficiency. The addition of an excess (36 equivalents) of Isopropoxytrimethylsilane was used to sequester fluoride ions (F⁻) generated as a byproduct, thereby driving the reaction to completion [1]. This application leverages the affinity of the silicon center in Isopropoxytrimethylsilane for fluoride, forming a strong Si-F bond and removing the inhibitory byproduct.

Synthetic Methodology Fluorine Chemistry Reaction Optimization

Optimized Application Scenarios for Isopropoxytrimethylsilane (CAS 1825-64-5) Based on Quantitative Evidence


Precise Quality Control and Identity Verification in Regulated Synthesis

For laboratories operating under stringent quality management systems (e.g., GMP, ISO 17025), the well-defined and vendor-verified physical properties of Isopropoxytrimethylsilane (density: 0.745 g/mL at 25 °C; refractive index: 1.378) provide a reliable and quantitative basis for identity testing and purity assessment. These values are distinctly different from those of common analogs like methoxytrimethylsilane (density 0.725 g/mL, n20/D 1.367), allowing for rapid confirmation of the correct reagent via simple, non-destructive measurements . This minimizes the risk of cross-contamination or reagent mix-ups that could compromise a high-value synthetic sequence.

Hydroxyl Protection in Multi-Step Syntheses Requiring Moderate Aqueous Stability

Based on the class-level inference that the sterically bulky isopropoxy group confers slower hydrolysis kinetics compared to methoxy analogs , Isopropoxytrimethylsilane is a rational choice for protecting hydroxyl groups in reaction sequences that involve mildly acidic or protic work-up steps. The derived TMS ether is expected to be more robust than one formed from methoxytrimethylsilane, potentially reducing unwanted deprotection and improving overall synthetic yield. This makes it a preferred reagent for complex molecule construction where orthogonal protecting group strategies are employed [1].

Fluoride Scavenging in Nucleophilic Reactions to Drive Conversion

In synthetic protocols where fluoride ion generation inhibits reaction progress, Isopropoxytrimethylsilane can be used as a specific and effective scavenger. As demonstrated in a research study, the addition of excess Isopropoxytrimethylsilane (36 equivalents) was shown to sequester fluoride byproducts, enabling the reaction to reach full conversion within one hour . This application is distinct from its role as a silylating agent and highlights a specialized use case where Isopropoxytrimethylsilane solves a specific kinetic problem that other common silanes may not address as effectively.

Surface Modification for Controlled Hydrophobicity

Isopropoxytrimethylsilane is widely utilized as a surface modifying agent for inorganic substrates such as glass, silica, and metal oxides . The reaction of its reactive alkoxy group with surface hydroxyls results in the covalent attachment of a hydrophobic trimethylsilyl layer. The intermediate steric bulk and reactivity profile of the isopropoxy group, compared to methoxy or ethoxy analogs, can influence the kinetics of surface coverage and the resulting contact angle, making it a valuable tool for fine-tuning surface properties in materials science and nanotechnology applications [1].

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